molecular formula C15H8Br4ClNO3 B11940630 5'-Chloro-2'-methyl-3,4,5,6-tetrabromophthalanilic acid CAS No. 196934-79-9

5'-Chloro-2'-methyl-3,4,5,6-tetrabromophthalanilic acid

Cat. No.: B11940630
CAS No.: 196934-79-9
M. Wt: 605.3 g/mol
InChI Key: TZTGZXYPDZGRKB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Chloro-2’-methyl-3,4,5,6-tetrabromophthalanilic acid typically involves multi-step organic reactions. The starting materials often include phthalanilic acid derivatives, which undergo bromination and chlorination reactions under controlled conditions. The reaction conditions usually involve the use of bromine and chlorine sources in the presence of catalysts and solvents to facilitate the halogenation process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and reactive bromine and chlorine reagents.

Chemical Reactions Analysis

Types of Reactions

5’-Chloro-2’-methyl-3,4,5,6-tetrabromophthalanilic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the halogen atoms.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states.

Scientific Research Applications

5’-Chloro-2’-methyl-3,4,5,6-tetrabromophthalanilic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5’-Chloro-2’-methyl-3,4,5,6-tetrabromophthalanilic acid involves its interaction with molecular targets through its halogen atoms. The bromine and chlorine atoms can form halogen bonds with various biomolecules, influencing their structure and function. The exact molecular pathways and targets are still under investigation, but the compound’s unique structure suggests it can modulate biological processes through these interactions .

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5,6-Tetrabromophthalanilic acid
  • 4’-Chloro-2’-methoxy-3,4,5,6-tetrabromophthalanilic acid
  • 2’-Chloro-4’-methoxy-3,4,5,6-tetrabromophthalanilic acid
  • 2’-Chloro-5’-nitro-3,4,5,6-tetrabromophthalanilic acid

Uniqueness

5’-Chloro-2’-methyl-3,4,5,6-tetrabromophthalanilic acid is unique due to the presence of both chlorine and methyl groups in its structure, which can significantly influence its chemical reactivity and biological activity. The combination of multiple bromine atoms with these functional groups makes it distinct from other similar compounds .

Properties

CAS No.

196934-79-9

Molecular Formula

C15H8Br4ClNO3

Molecular Weight

605.3 g/mol

IUPAC Name

2,3,4,5-tetrabromo-6-[(5-chloro-2-methylphenyl)carbamoyl]benzoic acid

InChI

InChI=1S/C15H8Br4ClNO3/c1-5-2-3-6(20)4-7(5)21-14(22)8-9(15(23)24)11(17)13(19)12(18)10(8)16/h2-4H,1H3,(H,21,22)(H,23,24)

InChI Key

TZTGZXYPDZGRKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C(=C(C(=C2Br)Br)Br)Br)C(=O)O

Origin of Product

United States

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